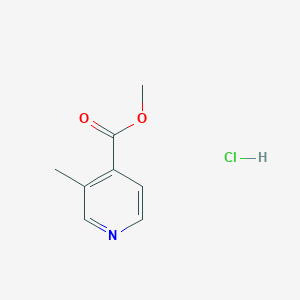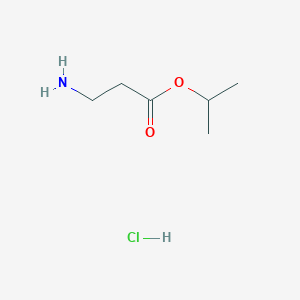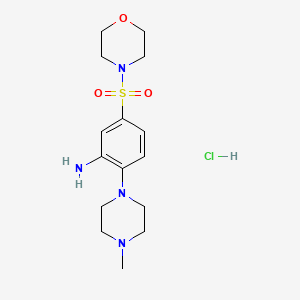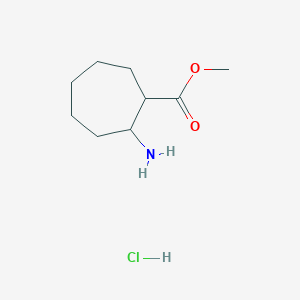![molecular formula C13H20ClNO2 B1416788 3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride CAS No. 1396964-02-5](/img/structure/B1416788.png)
3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride
Overview
Description
3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride, also known as Gabapentin hydrochloride, is a medication used to treat seizures, neuropathic pain, and restless legs syndrome. It was first approved by the FDA in 1993 and has since become a widely used drug.
Scientific Research Applications
Synthesis and Antimicrobial Activity :
- A study by Mickevičienė et al. (2015) explored the synthesis of derivatives of 3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid, focusing on antimicrobial activities. They synthesized compounds containing hydrazide, pyrrole, and chloroquinoxaline moieties, finding that five of these compounds showed good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, and three showed significant antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Application in Synthesis of Glufosinate :
- Research by Sakakura et al. (1991) involved using 3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid in the synthesis of Glufosinate, an herbicide. They utilized a method involving hydroformylation–amidocarbonylation to synthesize Glufosinate from 2-chloroethyl methylvinylphosphinate (Sakakura et al., 1991).
Pharmacological Applications :
- Vasil'eva et al. (2016) discussed the pharmacological relevance of β-substituted γ-aminobutyric acid derivatives, including 3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid. They noted the use of similar compounds in medical practice as nootropic agents and myorelaxants (Vasil'eva et al., 2016).
Diastereoselective Alkylation Studies :
- Estermann and Seebach (1988) investigated the diastereoselective alkylation of 3-Aminobutanoic Acid, which is structurally related to 3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid. Their research provided insights into the enantiomeric purity and reactions of these compounds (Estermann & Seebach, 1988).
NMR Studies and Coordination Compounds :
- A study by Warnke and Trojanowska (1993) on the 1H NMR spectra of 2-aminooxypropanoic acid and its methyl ester, which are chemically related to 3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid, provided insights into the coordination compounds of these molecules with palladium(II) (Warnke & Trojanowska, 1993).
properties
IUPAC Name |
3-methyl-2-[(3-methylphenyl)methylamino]butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-9(2)12(13(15)16)14-8-11-6-4-5-10(3)7-11;/h4-7,9,12,14H,8H2,1-3H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIURKBAUEGFJPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(C(C)C)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1416714.png)

![Ethyl[(2-nitrophenyl)methyl]amine hydrochloride](/img/structure/B1416717.png)

![3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline hydrochloride](/img/structure/B1416719.png)

![5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride](/img/structure/B1416722.png)


